
Bencycloquidium Bromide
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bencycloquidium bromide involves the reaction of 3-(2-cyclopentyl-2-hydroxy-2-phenylethoxy)-1-methyl-1-azabicyclo[2.2.2]octane with hydrobromic acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bencycloquidium Bromid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Monohydroxyderivate an den Phenyl- und Pentyl-Moietäten zu bilden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Das Bromid-Ion kann in nucleophilen Substitutionsreaktionen durch andere Anionen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Substitution: Typische Reagenzien sind Natriumhydroxid und andere starke Basen.
Hauptprodukte:
Oxidation: Monohydroxyderivate von Bencycloquidium Bromid.
Substitution: Verschiedene substituierte quaternäre Ammoniumsalze.
Wissenschaftliche Forschungsanwendungen
Treatment of Allergic Rhinitis
BCQB has shown significant efficacy in treating persistent allergic rhinitis (PAR). A clinical trial involving 720 patients demonstrated that a nasal spray formulation of BCQB significantly reduced symptoms such as rhinorrhea, sneezing, nasal congestion, and itching compared to placebo. The trial reported a decrease in the visual analog scale (VAS) for rhinorrhea from baseline values, indicating a 72.32% improvement in the BCQB group versus 31.03% in the placebo group (P < 0.001) .
Table 1: Efficacy of this compound in Allergic Rhinitis
Symptom | BCQB Group Improvement (%) | Placebo Group Improvement (%) |
---|---|---|
Rhinorrhea | 72.32 | 31.03 |
Sneezing | Significant improvement | Not specified |
Nasal Congestion | Significant improvement | Not specified |
Itching | Significant improvement | Not specified |
Combination Therapy
Further studies have explored the combination of BCQB with mometasone furoate nasal spray (MFNS). A randomized controlled trial indicated that the combination therapy was superior to MFNS alone in reducing daily runny nose symptoms and improving overall nasal symptom scores . This suggests that BCQB may enhance the therapeutic effects of existing treatments for allergic rhinitis.
Pharmacokinetics and Safety Profile
The pharmacokinetics of BCQB have been extensively studied to understand its absorption, distribution, metabolism, and excretion. In a study involving healthy subjects, BCQB was rapidly absorbed following intranasal administration, with a median time to maximum concentration (t_max) of approximately 8 minutes. The half-life was found to be about 8.5 hours, indicating a favorable pharmacokinetic profile for sustained symptom control .
Table 2: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
t_max (median) | 8 minutes |
Half-life (t_1/2) | 8.5 hours |
Maximum Concentration (C_max) | Dose-dependent increase |
Area Under Curve (AUC) | Linear across doses |
The safety profile of BCQB has been assessed through various clinical trials, revealing that adverse events were generally mild and comparable to placebo groups . This suggests that BCQB could be a safer alternative compared to traditional treatments for allergic rhinitis.
Potential Applications Beyond Allergic Rhinitis
In addition to its application in allergic rhinitis, BCQB is being investigated for its potential use in treating COPD. The compound's mechanism as a muscarinic antagonist may provide benefits in reducing bronchoconstriction and improving airflow in patients with COPD . Further research is needed to establish its efficacy and safety in this broader context.
Wirkmechanismus
Bencycloquidium bromide exerts its effects by selectively antagonizing muscarinic M1 and M3 receptors. This inhibition reduces cholinergic neurotransmission, leading to decreased glandular secretion and inflammation . The compound’s high affinity for these receptors ensures potent therapeutic effects with minimal side effects .
Vergleich Mit ähnlichen Verbindungen
Ipratropium Bromide: Another muscarinic receptor antagonist used in the treatment of respiratory conditions.
Tiotropium Bromide: A long-acting muscarinic antagonist used for chronic obstructive pulmonary disease.
Uniqueness: Bencycloquidium bromide’s selectivity for M1 and M3 receptors sets it apart from other muscarinic antagonists. This selectivity reduces the risk of cardiovascular and respiratory side effects, making it a safer option for patients .
Biologische Aktivität
Bencycloquidium bromide (BCQB) is a novel selective muscarinic M1/M3 receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in treating rhinorrhea associated with allergic rhinitis. This article delves into the biological activity of BCQB, focusing on its pharmacokinetics, efficacy, safety, and clinical applications based on diverse research studies.
Pharmacokinetics
BCQB exhibits rapid absorption when administered intranasally, with a median time to maximum concentration () of approximately 8 minutes across various doses (45, 90, and 180 μg). The pharmacokinetic profile reveals a biphasic decline in plasma concentrations with a mean half-life () of about 8.5 hours. Notably, the area under the plasma concentration-time curve (AUC) increases linearly with dose escalation, indicating predictable pharmacokinetics within the studied dose range .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
8 minutes | |
8.5 hours | |
Cmax | 158.3 pg/mL |
AUC (45-180 μg) | Dose-dependent |
Clinical Trials
Several clinical trials have evaluated the efficacy of BCQB in treating allergic rhinitis:
- Efficacy in Allergic Rhinitis : A study involving 720 patients demonstrated that BCQB (90 μg per nostril four times daily) significantly reduced rhinorrhea scores compared to placebo, with a change ratio of 72.32% in the BCQB group versus 31.03% in the placebo group (P < 0.001) .
- Combination Therapy : Another trial assessed BCQB nasal spray alone and in combination with mometasone furoate for moderate-severe persistent allergic rhinitis. This study aimed to evaluate both efficacy and safety across different treatment groups .
- Acute Rhinitis : A multicenter study focused on acute rhinitis post-cold showed significant improvements in rhinorrhea scores after treatment with varying doses of BCQB nasal spray (22.5 μg, 45 μg, and 90 μg) .
Summary of Clinical Findings
Study Type | Population Size | Key Findings |
---|---|---|
Allergic Rhinitis Trial | 720 | Significant reduction in rhinorrhea scores |
Combination Therapy | 450 | Evaluated efficacy with mometasone furoate |
Acute Rhinitis Study | 238 | Improved rhinorrhea duration and scores |
Safety Profile
The safety profile of BCQB has been consistently reported as favorable across various studies. Adverse events (AEs) were generally mild and transient, with no serious adverse events reported during clinical trials . The incidence of adverse reactions was comparable between BCQB and placebo groups, underscoring its safety as an anticholinergic agent .
Adverse Events Reported
- Common AEs : Mild nasal irritation, headache.
- Serious AEs : None reported.
BCQB functions as a muscarinic receptor antagonist, primarily targeting M1 and M3 receptors. This mechanism is crucial for its therapeutic effects in managing symptoms associated with excessive mucus secretion in conditions like allergic rhinitis . Additionally, it has been shown to inhibit airway smooth muscle thickening and contractile protein expression, which may contribute to its efficacy in respiratory conditions .
Eigenschaften
IUPAC Name |
1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJEWVKOCYOQL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860804-18-8 | |
Record name | Bencycloquidium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860804-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.